molecular formula C10H9NO4 B13551071 3-(2-Methoxy-5-nitrophenyl)prop-2-enal CAS No. 33538-92-0

3-(2-Methoxy-5-nitrophenyl)prop-2-enal

Cat. No.: B13551071
CAS No.: 33538-92-0
M. Wt: 207.18 g/mol
InChI Key: QBMUNVBXMCDJGG-NSCUHMNNSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C10H9NO4 It is characterized by the presence of a methoxy group, a nitro group, and an aldehyde group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenyl)prop-2-enal typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with an appropriate alkene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, and the aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-Methoxy-5-nitrophenyl)prop-2-enoic acid.

    Reduction: 3-(2-Methoxy-5-aminophenyl)prop-2-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-5-nitrophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the nitro group.

    3-(5-Methyl-2-furyl)prop-2-enal: Contains a furan ring instead of a phenyl ring.

Uniqueness

3-(2-Methoxy-5-nitrophenyl)prop-2-enal is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

33538-92-0

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(E)-3-(2-methoxy-5-nitrophenyl)prop-2-enal

InChI

InChI=1S/C10H9NO4/c1-15-10-5-4-9(11(13)14)7-8(10)3-2-6-12/h2-7H,1H3/b3-2+

InChI Key

QBMUNVBXMCDJGG-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C=O

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC=O

Origin of Product

United States

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